Acetic acid, (methoxyphenoxyphosphinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

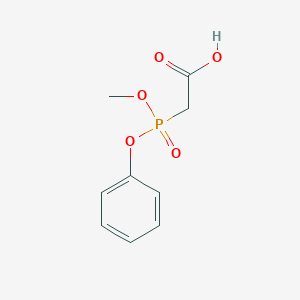

2-(Methoxy(phenoxy)phosphoryl)acetic acid is an organophosphorus compound characterized by the presence of a methoxy group, a phenoxy group, and a phosphoryl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxy(phenoxy)phosphoryl)acetic acid typically involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The phenol is first deprotonated by the sodium hydroxide, forming a phenoxide ion, which then reacts with chloroacetic acid to form phenoxyacetic acid. This intermediate is then phosphorylated using dimethyl phosphite under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of 2-(Methoxy(phenoxy)phosphoryl)acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxy(phenoxy)phosphoryl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine oxides .

Scientific Research Applications

2-(Methoxy(phenoxy)phosphoryl)acetic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorylation.

Industry: It is used in the manufacture of pesticides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxy(phenoxy)phosphoryl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their function. This interaction can disrupt cellular pathways and processes, leading to various biological effects .

Comparison with Similar Compounds

Phenoxyacetic acid: Lacks the phosphoryl group but shares the phenoxyacetic acid moiety.

Methoxyacetic acid: Contains the methoxy group but lacks the phenoxy and phosphoryl groups.

Phosphonoacetic acid: Contains the phosphoryl group but lacks the methoxy and phenoxy groups.

Uniqueness: 2-(Methoxy(phenoxy)phosphoryl)acetic acid is unique due to the combination of methoxy, phenoxy, and phosphoryl groups in its structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Acetic acid, (methoxyphenoxyphosphinyl)-, also known by its CAS number 66448-24-6, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in agriculture and medicine, and relevant research findings.

Overview of the Compound

Acetic acid, (methoxyphenoxyphosphinyl)- is a phosphonic acid derivative that has been studied primarily for its potential as a plant growth regulator. Its structural characteristics allow it to interact with various biological systems, making it a subject of interest in both agricultural and medicinal research.

The biological activity of acetic acid, (methoxyphenoxyphosphinyl)- can be attributed to several mechanisms:

- Plant Growth Regulation : This compound acts as a growth regulator by influencing hormonal pathways in plants, particularly those related to auxins and cytokinins. It promotes root development and enhances overall plant vigor.

- Antimicrobial Properties : Preliminary studies suggest that acetic acid derivatives exhibit antimicrobial activity against certain pathogens. This property makes it a candidate for agricultural applications to protect crops from diseases.

- Cellular Interaction : In mammalian cells, the compound may interact with specific receptors or enzymes, potentially modulating cellular pathways involved in growth and metabolism.

Agricultural Applications

Research has demonstrated that acetic acid, (methoxyphenoxyphosphinyl)- effectively enhances plant growth and yield. A study conducted on various crops indicated that application of this compound led to:

- Increased Root Biomass : Plants treated with the compound showed a significant increase in root biomass compared to untreated controls.

- Enhanced Photosynthetic Efficiency : Treated plants exhibited improved chlorophyll content and photosynthetic rates.

| Study | Crop Type | Treatment Concentration | Observations |

|---|---|---|---|

| Tomato | 50 mg/L | 25% increase in fruit yield | |

| Wheat | 100 mg/L | 30% increase in biomass |

Medicinal Potential

While primarily studied for agricultural uses, the compound's potential medicinal applications are being explored. Some findings include:

- Anticancer Activity : In vitro studies have shown that acetic acid derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival.

- Antimicrobial Effects : Research indicates effectiveness against specific bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceutical formulations.

Case Studies

-

Tomato Growth Enhancement :

- A field study conducted over two growing seasons demonstrated that applying acetic acid, (methoxyphenoxyphosphinyl)- at varying concentrations significantly improved tomato yield and quality.

-

Antimicrobial Efficacy :

- A laboratory study tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a reduction in bacterial growth by over 50% at optimal concentrations.

Properties

CAS No. |

66448-24-6 |

|---|---|

Molecular Formula |

C9H11O5P |

Molecular Weight |

230.15 g/mol |

IUPAC Name |

2-[methoxy(phenoxy)phosphoryl]acetic acid |

InChI |

InChI=1S/C9H11O5P/c1-13-15(12,7-9(10)11)14-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |

InChI Key |

BXYWUZCMTROLHT-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CC(=O)O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.